Technical Monograph: N-Methylpiperazine (CAS 109-01-3)
Technical Monograph: N-Methylpiperazine (CAS 109-01-3)
A Critical Scaffold in Pharmaceutical Design and Synthesis
Executive Summary
N-Methylpiperazine (NMP) is a heterocyclic building block that serves as a "privileged scaffold" in medicinal chemistry. Its structural utility lies in the asymmetry of its two nitrogen atoms: the sterically hindered, tertiary N1-methyl amine and the nucleophilic, secondary N4 amine. This duality allows for highly regioselective reactions without the need for protecting groups, making NMP a cornerstone in the synthesis of blockbuster drugs like Clozapine , Sildenafil , and Rifampicin .
This guide provides verified physical data, purification protocols, and mechanistic insights for researchers utilizing NMP in drug development.
Part 1: Critical Physical & Thermodynamic Properties[2]
The following data has been consolidated from standard chemical reference databases to ensure high reliability for experimental design.
| Property | Value | Unit | Conditions/Notes |
| Molecular Weight | 100.16 | g/mol | |
| Appearance | Colorless Liquid | - | Hygroscopic; amine-like odor |
| Boiling Point | 138.0 | °C | At 760 mmHg [1] |
| Melting Point | -6.0 | °C | |
| Density | 0.903 | g/mL | At 25°C [2] |
| Refractive Index | 1.466 | [2] | |
| Vapor Pressure | 6.0 | mmHg | At 20°C |
| Flash Point | 42.0 | °C | Closed Cup (Flammable) |
| pKa (1) | 5.11 | - | N1 (Tertiary amine) |
| pKa (2) | 9.14 | - | N4 (Secondary amine) |
| Solubility | Miscible | - | Water, Ethanol, Ether |
Structural Insight: The Basicity Differential
For drug developers, the pKa differential is the most critical parameter.
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N4 (Secondary Amine, pKa ~9.14): This is the reactive nucleophile. In physiological conditions (pH 7.4), this nitrogen is predominantly protonated, enhancing the aqueous solubility of the final drug candidate—a key reason NMP moieties are added to lipophilic drugs (e.g., Sildenafil).
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N1 (Tertiary Amine, pKa ~5.11): The methyl group introduces steric bulk and reduces solvation stabilization of the conjugate acid, making this nitrogen significantly less basic. This allows the N4 position to participate in nucleophilic attacks (e.g., SNAr) while the N1 remains unreactive.
Part 2: Purification & Handling Methodology[4][5][6]
Commercial NMP often contains impurities such as water (due to hygroscopicity) and trace piperazine (from synthesis), which can lead to side reactions (e.g., bis-alkylation). The following protocol ensures high-purity NMP for sensitive catalytic couplings.
Protocol: Azeotropic Drying and Fractional Distillation
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Pre-drying: Treat commercial NMP with Potassium Hydroxide (KOH) pellets (10% w/w) in a flask. Stir gently for 12 hours. The KOH will form a separate aqueous layer as it pulls water from the amine.
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Decantation: Decant the organic layer away from the aqueous KOH sludge.
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Reflux: Transfer the amine to a distillation flask containing fresh KOH or Sodium metal (for ultra-dry applications). Reflux under an inert atmosphere (Argon/Nitrogen) for 2 hours.
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Distillation: Perform fractional distillation.
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Discard: The first 5-10% of the distillate (fore-run), which contains volatile impurities.
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Collect: The fraction boiling steadily at 137-138°C .
-
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Storage: Store over 4Å molecular sieves in an amber bottle under Argon.
Figure 1: Purification workflow for generating anhydrous, high-purity N-methylpiperazine.
Part 3: Reactivity & Pharmaceutical Applications
NMP is primarily used to introduce the piperazine moiety via Nucleophilic Aromatic Substitution (SNAr) . This reaction is ubiquitous in the synthesis of antipsychotics and antibiotics.
Mechanism: SNAr Regioselectivity
In the synthesis of Clozapine , NMP reacts with an imino-chloride intermediate. The reaction is driven by the nucleophilicity of the N4 amine. The N1 methyl group acts as a "cap," preventing the formation of polymeric side products that would occur if unsubstituted piperazine were used.
Key Reaction Parameters:
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Solvent: Toluene or Xylene (requires high boiling point for thermal activation).
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Base: Often requires an auxiliary base (e.g.,
) if the electrophile is not sufficiently activated, though NMP itself can act as a proton scavenger. -
Catalyst: Palladium-catalyzed Buchwald-Hartwig amination is used when the electrophile is an unactivated aryl halide.
Figure 2: General SNAr pathway for coupling NMP to aryl substrates.
Part 4: Safety, Handling, & Storage[5][7][8]
N-methylpiperazine is a hazardous reagent.[1][2][3][4] Strict adherence to safety protocols is required.
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Corrosivity: NMP causes severe skin burns and eye damage (GHS Category 1B). It is highly basic and destroys tissue on contact. Always use butyl rubber or nitrile gloves and a face shield.
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Flammability: With a flash point of 42°C, it is a Category 3 Flammable Liquid. It must be used in a fume hood away from ignition sources. Static discharge grounding is mandatory during transfer [3].
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Incompatibility: Violent reactions occur with strong oxidizing agents and acid chlorides.
First Aid Response:
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Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.
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Eye Contact: Rinse for 15 minutes; consult an ophthalmologist immediately.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link]
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ECHA (European Chemicals Agency). Registration Dossier - 1-methylpiperazine. Retrieved from [Link]
